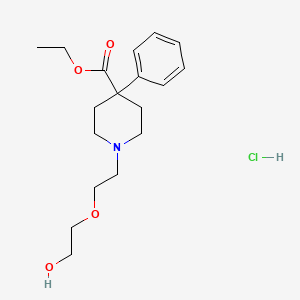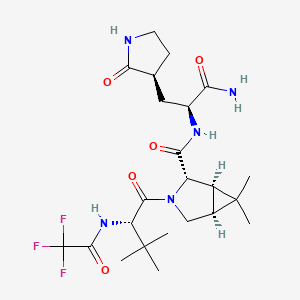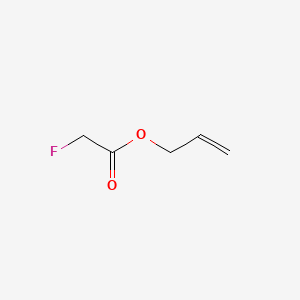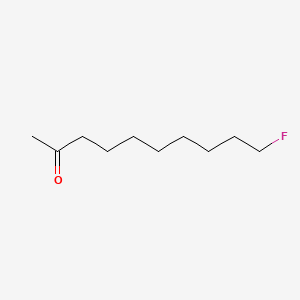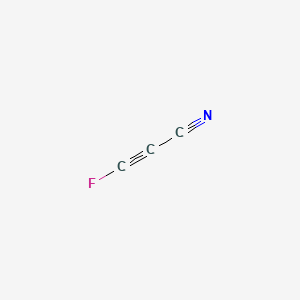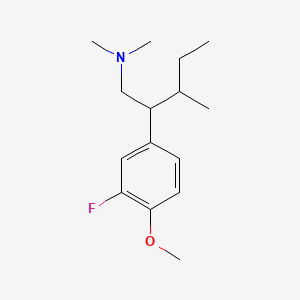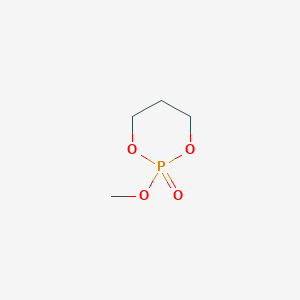
1,3,2-Dioxaphosphorinane, 2-methoxy-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl Propylene Phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a phosphate group attached to a methyl and propylene moiety. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl Propylene Phosphate can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with phosphoric acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, Methyl Propylene Phosphate is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process often involves continuous monitoring and optimization to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl Propylene Phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert it into different organophosphorus compounds.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.
Wissenschaftliche Forschungsanwendungen
Methyl Propylene Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: It plays a role in biochemical studies involving phosphorylation processes.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl Propylene Phosphate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a phosphorylating agent, modifying proteins and enzymes through phosphorylation. This modification can alter the activity, function, and stability of the target molecules, thereby influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Methyl Phosphate
- Propylene Phosphate
- Ethyl Propylene Phosphate
Comparison: Methyl Propylene Phosphate is unique due to its specific combination of methyl and propylene groups attached to the phosphate moiety. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not fulfill. For instance, its reactivity and solubility profile can differ significantly from those of Methyl Phosphate or Propylene Phosphate, leading to varied uses in industrial and research settings.
Eigenschaften
CAS-Nummer |
33554-05-1 |
|---|---|
Molekularformel |
C4H9O4P |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
2-methoxy-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C4H9O4P/c1-6-9(5)7-3-2-4-8-9/h2-4H2,1H3 |
InChI-Schlüssel |
VSLXSJMDVAHBEQ-UHFFFAOYSA-N |
Kanonische SMILES |
COP1(=O)OCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


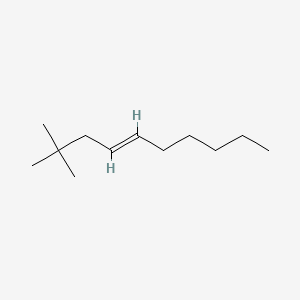
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
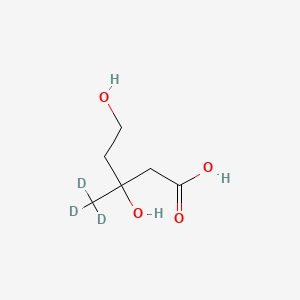
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)


